

Application Note: Leaching Studies of BEHPP from Plastic Products

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Compound of Interest

Compound Name:	<i>Bis(2-ethylhexyl) phenyl phosphate</i>
CAS No.:	16368-97-1
Cat. No.:	B108047

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Executive Summary

Bis(2-ethylhexyl) phenyl phosphate (BEHPP, CAS: 16368-97-1) is an emerging organophosphate ester (OPE) utilized as a plasticizer and flame retardant in PVC, rubber, and polyurethane foams. Unlike chemically bound additives, BEHPP is physically blended into the polymer matrix, making it susceptible to migration (leaching) into contact media such as pharmaceuticals, food, or biological fluids.^[1]

This Application Note provides a rigorous, self-validating protocol for assessing BEHPP leaching. It addresses the specific challenges of OPE analysis: ubiquitous background contamination, high lipophilicity (LogP ~7.47), and isomeric interference.

Key Applications

- Pharmaceutical Packaging: Extractables & Leachables (E&L) studies for IV bags and tubing.
- Food Contact Materials (FCM): Migration testing in compliance with FDA/EFSA guidelines.

- Environmental Monitoring: Assessment of microplastic additive release.

Chemical & Physical Properties

Understanding the physicochemical nature of BEHPP is critical for experimental design. Its high hydrophobicity requires specific handling to prevent adsorptive losses.

Property	Value	Implication for Protocol
Molecular Formula	C ₂₂ H ₃₉ O ₄ P	Precursor ion selection ([M+H] ⁺). [2]
Molecular Weight	398.5 g/mol	Target mass for MS/MS.
Log Kow (LogP)	-7.47	Critical: High affinity for glass surfaces. Use silanized glass or polypropylene (PP) containers.
Solubility	< 0.1 mg/L (Water)	Aqueous simulants require organic modifiers (e.g., Ethanol) to prevent precipitation.
Boiling Point	> 400°C	GC-MS is viable but prone to thermal degradation; LC-MS/MS is preferred.

Experimental Workflow

The following workflow integrates regulatory leaching simulation with high-sensitivity detection.

Diagram 1: Leaching & Analysis Workflow



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Figure 1: End-to-end workflow for BEHPP migration studies, ensuring sample integrity from immersion to quantification.

Detailed Protocol

Phase A: Preparation & Contamination Control

The Scientist's Note: OPEs are ubiquitous in indoor dust and standard laboratory plastics. Background contamination is the primary cause of false positives.

- Glassware: Bake all glassware at 400°C for 4 hours to remove organic residues.
- Solvents: Use only LC-MS grade solvents.
- Blanks: Prepare three types of blanks:
 - Solvent Blank: Pure solvent injected into MS.
 - Process Blank: Simulant run through the entire extraction without the plastic sample.
 - System Blank: Run an injection of mobile phase between every high-concentration sample.

Phase B: Migration Simulation (Leaching)

Objective: Simulate "worst-case" contact conditions.

- Sample Sizing: Cut the plastic material to achieve a surface-area-to-volume ratio of 6 dm²/L (standard FDA/EU requirement).
- Simulant Selection:
 - Aqueous Foods/Parenterals: 10% Ethanol or Distilled Water.
 - Fatty Foods/Lipophilic Drugs: 50% Ethanol or 95% Ethanol (mimics lipophilic extraction).
- Incubation:
 - Seal samples in amber glass vials (PTFE-lined caps).

- Incubate at 40°C for 10 days (Accelerated aging) or 70°C for 2 hours (Hot fill simulation).

Phase C: Extraction (Solid Phase Extraction - SPE)

Direct injection is often impossible due to matrix interferences (e.g., dissolved polymers).

- Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg.
- Conditioning: 5 mL Methanol followed by 5 mL Water.
- Loading: Load the leachate sample (pH adjusted to 7.0) at 1-2 mL/min.
- Washing: Wash with 5 mL 5% Methanol in Water (removes salts/polar interferences).
- Elution: Elute BEHPP with 2 x 3 mL Acetonitrile/Ethyl Acetate (1:1).
 - Why? Ethyl acetate is excellent for recovering bulky lipophilic OPEs.
- Reconstitution: Evaporate to dryness under N₂ and reconstitute in 1 mL Mobile Phase Initial Conditions (e.g., 50:50 MeOH:Water).

Phase D: Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex Triple Quad).

1. Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 100 mm, 1.8 μm.
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3]
- Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
 - Note: Methanol is preferred over Acetonitrile for OPEs to enhance ionization efficiency.
- Gradient:
 - 0-1 min: 10% B

- 1-8 min: Ramp to 95% B
- 8-10 min: Hold 95% B
- 10.1 min: Re-equilibrate 10% B

2. Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive Mode ($[M+H]^+$).
- Source Temp: 350°C (High temp required for heavy OPEs).

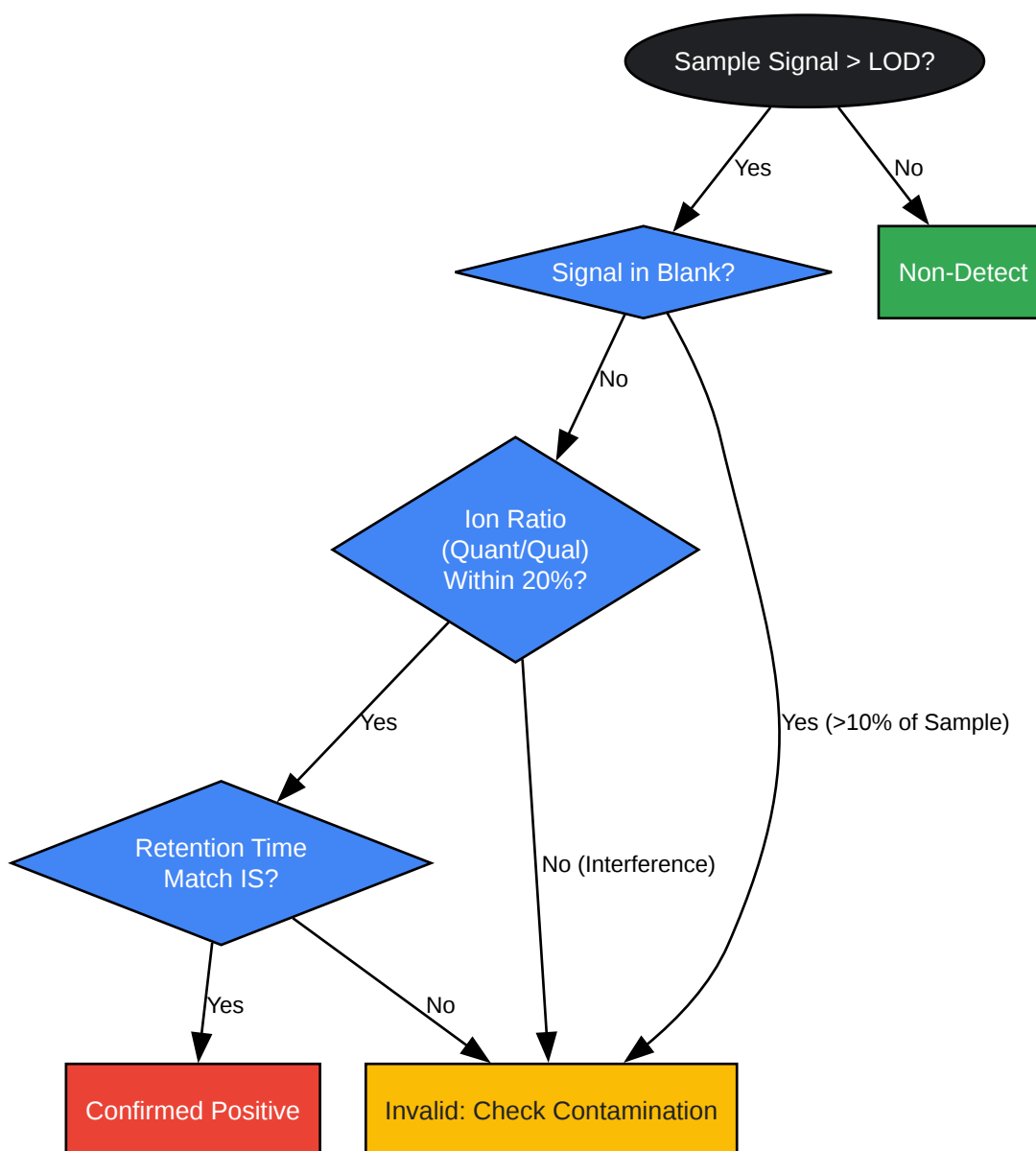
Table 1: Recommended MRM Transitions for BEHPP

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Role	Collision Energy (eV)
BEHPP	399.3	99.0	Quantifier	25
399.3	77.0	Qualifier	40	
399.3	113.1	Qualifier	20	
d-TPHP (IS)	342.1	77.0	Internal Std	35

Note: The m/z 99.0 fragment corresponds to the protonated phosphoric acid core $[H_4PO_4]^+$, a universal fragment for phosphates. The m/z 77.0 is the phenyl ring.

Data Analysis & Validation Logic

Diagram 2: Decision Tree for Result Validation



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Figure 2: Logic gate for validating positive hits. Strict blank subtraction is mandatory.

Calculation

Quantification should be performed using the Internal Standard Method.

- IS: Use deuterated Triphenyl Phosphate (d15-TPHP) or d-TCEP if specific d-BEHP is unavailable.
- RRF: Relative Response Factor determined from calibration curve (0.5 - 100 ng/mL).

References

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